molecular formula C13H9Cl2NO B185100 N-(2,3-dichlorophenyl)benzamide CAS No. 10286-77-8

N-(2,3-dichlorophenyl)benzamide

Cat. No. B185100
CAS RN: 10286-77-8
M. Wt: 266.12 g/mol
InChI Key: QWYRLPLBMUHMAY-UHFFFAOYSA-N
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Description

“N-(2,3-dichlorophenyl)benzamide” is a chemical compound . It’s a type of benzamide, which is a significant class of amide compounds . These compounds have been widely used in various fields such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

Benzamide compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this process are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

  • The compound's molecular structure features specific conformations of the N—H and C=O bonds, which are anti to each other. This conformation is consistent with other benzanilides and impacts its chemical behavior (Gowda et al., 2008).

  • "N-(2,3-dichlorophenyl)benzamide" is structurally similar to compounds like N-(2-chlorophenyl)benzamide and N-(4-methylphenyl)benzamide, which suggests its potential in forming specific molecular geometries useful in the design of novel compounds (Gowda et al., 2007).

  • The compound exhibits interactions such as N—H⋯O hydrogen bonds, which lead to the formation of infinite chains in its crystal structure. This property is significant for understanding intermolecular interactions and could be relevant for materials science and crystal engineering (Gowda et al., 2008).

  • It has been used in the synthesis of new thiourea derivatives showing antipathogenic activity, demonstrating its role in the development of antimicrobial agents with potential antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

  • "N-(2,3-dichlorophenyl)benzamide" is also relevant in pharmacological research, particularly in the study of dopamine receptor ligands. Modifications to its structure have led to the identification of compounds with significant affinity for dopamine receptors, which is important for developing neurological drugs (Leopoldo et al., 2002).

  • Its chemical structure and conformation have implications in other areas such as herbicide development, as indicated by research on similar benzamides (Viste, Cirovetti, & Horrom, 1970).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and suspected of causing genetic defects . It’s important to handle it with care, using personal protective equipment as required .

properties

IUPAC Name

N-(2,3-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYRLPLBMUHMAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356891
Record name N-(2,3-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)benzamide

CAS RN

10286-77-8
Record name N-(2,3-Dichlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10286-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-DICHLOROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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